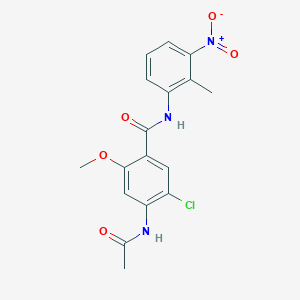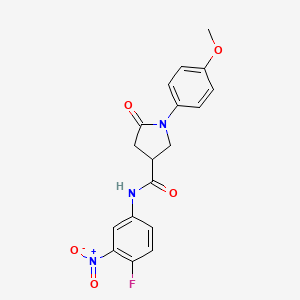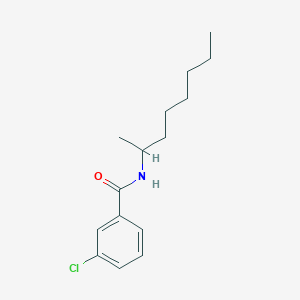![molecular formula C14H14FN3O4 B11018893 N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11018893.png)
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that features a fluorinated indole moiety linked to a dipeptide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.
Peptide Coupling: The acetylated indole is coupled with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the fluorination and acetylation steps, as well as automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nucleophiles (e.g., amines), DMSO (dimethyl sulfoxide), elevated temperatures.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the peptide portion can enhance the compound’s binding affinity and specificity. The fluorine atom can also play a role in modulating the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine
- N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine
- N-[(6-methyl-1H-indol-1-yl)acetyl]glycylglycine
Uniqueness
N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and improve its overall pharmacokinetic profile compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14FN3O4 |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
2-[[2-[[2-(6-fluoroindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14FN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
MSXRBOCLMCQFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide](/img/structure/B11018819.png)
![4-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B11018838.png)
![[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11018840.png)

![6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11018849.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11018851.png)
![4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11018856.png)
![6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B11018860.png)

![1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018871.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B11018884.png)
![2-{2-[(2-Ethoxyphenyl)carbonyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11018885.png)
